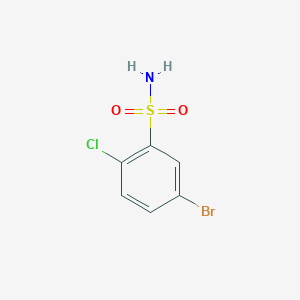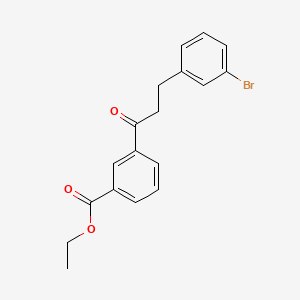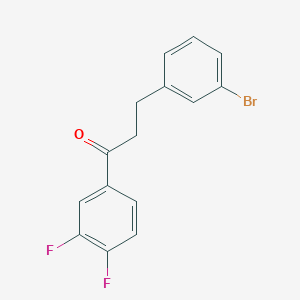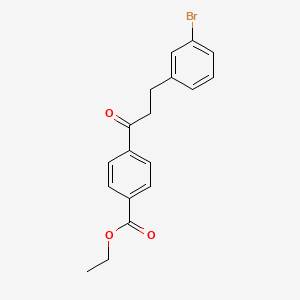
5-Brom-2-chlorbenzolsulfonamid
Übersicht
Beschreibung
5-Bromo-2-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrClNO2S . It has an average mass of 270.531 Da and a monoisotopic mass of 268.891266 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chlorobenzenesulfonamide consists of a benzene ring substituted with bromine, chlorine, and a sulfonamide group .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
5-Brom-2-chlorbenzolsulfonamid: ist ein Schlüsselzwischenprodukt bei der Synthese von SGLT2-Inhibitoren, einer Klasse von Medikamenten, die zur Behandlung von Typ-2-Diabetes eingesetzt werden, indem sie dazu führen, dass Glukose im Urin ausgeschieden wird .
Analytische Chemie
Es könnte als Standard oder Reagenz in analytischen Methoden wie HPLC oder LC-MS verwendet werden, um Substanzen zu identifizieren oder zu quantifizieren .
Wirkmechanismus
Target of Action
5-Bromo-2-chlorobenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 5-Bromo-2-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby disrupting DNA synthesis in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 5-Bromo-2-chlorobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of essential components for bacterial DNA, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by 5-Bromo-2-chlorobenzenesulfonamide results in the disruption of DNA synthesis in bacteria. This leads to the inhibition of bacterial growth and replication, thereby exerting its antibacterial effects .
Action Environment
The action of 5-Bromo-2-chlorobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors . The compound inhibits the activity of carbonic anhydrase IX, leading to a decrease in the enzyme’s ability to regulate pH levels within the tumor microenvironment. This inhibition can result in reduced tumor growth and proliferation. Additionally, 5-Bromo-2-chlorobenzenesulfonamide interacts with other biomolecules, including proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 5-Bromo-2-chlorobenzenesulfonamide on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . This leads to programmed cell death, which is beneficial in the treatment of cancer. Additionally, 5-Bromo-2-chlorobenzenesulfonamide affects cellular metabolism by inhibiting enzymes involved in glycolysis, thereby reducing the energy supply to rapidly proliferating cancer cells.
Molecular Mechanism
At the molecular level, 5-Bromo-2-chlorobenzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This binding interaction disrupts the enzyme’s function, leading to a decrease in pH regulation within the tumor microenvironment. Additionally, 5-Bromo-2-chlorobenzenesulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chlorobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-chlorobenzenesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular metabolism and gene expression. The degradation products of 5-Bromo-2-chlorobenzenesulfonamide may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chlorobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity . At high doses, 5-Bromo-2-chlorobenzenesulfonamide can exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this threshold can lead to adverse effects. Therefore, careful dosage optimization is essential in preclinical studies to balance efficacy and safety.
Metabolic Pathways
5-Bromo-2-chlorobenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, 5-Bromo-2-chlorobenzenesulfonamide can influence metabolic flux and metabolite levels within cells, further impacting cellular function and viability.
Transport and Distribution
The transport and distribution of 5-Bromo-2-chlorobenzenesulfonamide within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 5-Bromo-2-chlorobenzenesulfonamide can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on enzyme activity and gene expression. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chlorobenzenesulfonamide is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 5-Bromo-2-chlorobenzenesulfonamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of 5-Bromo-2-chlorobenzenesulfonamide is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
5-bromo-2-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGORAWLDDZMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295840 | |
| Record name | 5-Bromo-2-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208077-22-8 | |
| Record name | 5-Bromo-2-chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chlorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)





Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)